5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c1-11-3-4-13(9-15(11)20)19-23-22-17(26-19)10-16-21-18(24-27-16)12-5-7-14(25-2)8-6-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHNFXVGZSVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a novel derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known to exhibit a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature, summarizing findings from case studies, and presenting data tables that highlight its efficacy.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C17H16FN4O3
- Molecular Weight: 342.33 g/mol
- CAS Number: 1016492-00-4
The compound consists of two oxadiazole moieties linked through a methylene bridge to a phenyl group substituted with a methoxy group. The presence of fluorine and methoxy substituents enhances its biological activity by modulating electronic properties and steric hindrance.
Research indicates that oxadiazole derivatives interact with various biological targets, including enzymes and nucleic acids. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymes: Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Interaction with Nucleic Acids: Some derivatives have been shown to bind selectively to DNA and RNA, disrupting essential cellular processes .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell growth .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Inhibition of HDAC |
| MCF7 (Breast) | 8.0 | Disruption of telomerase activity |
| A549 (Lung) | 10.0 | Induction of apoptosis |
Antimicrobial Activity
Oxadiazole derivatives also show promise as antimicrobial agents:
- A recent study reported that certain oxadiazole compounds demonstrated potent antibacterial activity against Gram-positive bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts treated with the compound showed reduced tumor size compared to controls. The treatment led to a significant increase in survival rates, indicating its potential as an effective anticancer therapy .
- Pharmacokinetics : The pharmacokinetic profile revealed that the compound has a favorable absorption rate with a half-life suitable for therapeutic applications. It was found to be stable in liver microsomes, suggesting good metabolic stability .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole ring. The specific compound has been studied for its effects on various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism-Based Approaches :
Other Therapeutic Applications
Beyond anticancer properties, oxadiazole derivatives are being explored for various other therapeutic applications:
- Antimicrobial Activity : Some studies suggest that oxadiazole compounds possess antimicrobial properties effective against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research indicates potential use in treating inflammatory diseases due to their ability to modulate inflammatory pathways.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Compound B : 5-{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole (InChIKey: SRUHOEPRCQVRIC)
- Key Difference : Benzyl group (3-fluorophenylmethyl) vs. Compound A’s 3-fluoro-4-methylphenyl.
Compound C : 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Key Difference: Bromophenoxy substituent vs. Compound A’s fluoromethylphenyl.
- Implications: The bromine atom (heavier halogen) increases molecular weight and lipophilicity (logP ~3.2 vs. However, bromine’s larger atomic radius may disrupt binding to targets requiring precise steric complementarity .
Compound D : 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1580-50-3)
- Key Difference: Simpler mono-oxadiazole structure with unlinked phenyl groups.
- Implications : The absence of a methylene linker reduces conformational flexibility, limiting adaptability in binding pockets. Compound D exhibits moderate antimicrobial activity (MIC = 32 µg/mL against E. coli), whereas bis-oxadiazoles like Compound A often show enhanced potency due to dual binding motifs .
Crystallographic and Physicochemical Properties
Analysis :
Structure-Activity Relationship (SAR) Insights
- 5-Position Substitution : Replacement of phenyl with five-membered heterocycles (e.g., thiophene) in oxadiazoles improves apoptotic activity in cancer cells . Compound A’s 3-fluoro-4-methylphenyl group balances lipophilicity and electronic effects, mimicking bioisosteric chlorine but with reduced toxicity .
- 3-Position Substitution : Para-methoxyphenyl groups enhance resonance stabilization, favoring interactions with aromatic residues in enzyme active sites .
Preparation Methods
Hydrazide-Orthoester Cyclization
A seminal method from U.S. Patent 3,585,209 involves refluxing a hydrazide with an orthoester in alcoholic media:
- Reactants :
- 3-Fluoro-4-methylbenzohydrazide (1 equiv).
- Ethyl orthoformate (excess, 3.2 equiv).
- Conditions : Reflux for 30 hours, followed by vacuum distillation to remove alcohol byproducts.
- Cyclization : The intermediate undergoes dehydration under reduced pressure (-120 mm Hg) to form the 1,3,4-oxadiazole ring.
Example :
Diethylaminoacetylhydrazide (0.2 mol) and ethyl orthoformate (3.2 mol) yielded 77.1% of 2-diethylaminomethyl-1,3,4-oxadiazole after distillation. Adapting this method for 3-fluoro-4-methylbenzohydrazide would require analogous conditions.
Alternative Routes Using Amidoximes
Recent advances employ amidoximes as intermediates. For instance, nitriles treated with hydroxylamine form amidoximes, which cyclize with acyl chlorides:
- Amidoxime Formation :
- 3-Fluoro-4-methylbenzonitrile + hydroxylamine → amidoxime (2 h, 100°C, acetic acid catalyst).
- Cyclization :
- Amidoxime + acyl chloride (e.g., chloroacetyl chloride) → 1,3,4-oxadiazole after heating in dimethyl sulfoxide (DMSO) at 120°C.
Synthesis of the 1,2,4-Oxadiazole Moiety
The 3-(4-methoxyphenyl)-1,2,4-oxadiazole component is synthesized via amidoxime intermediates, often in one-pot reactions.
One-Pot Amidoxime Acylation and Cyclization
A protocol from J. Chem. Sci. demonstrates high-yielding synthesis:
- Amidoxime Formation :
- 4-Methoxybenzonitrile (2 mmol) + hydroxylamine (3 mmol) → amidoxime (2 h, 100°C).
- O-Acylation :
- Amidoxime + crotonoyl chloride (2 mmol) in tetrahydrofuran (THF) → O-acylamidoxime (1 h, room temperature).
- Cyclization :
- Heating in DMSO at 120°C for 1 h → 1,2,4-oxadiazole (85–92% yield).
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Amidoxime Formation | 100°C, 2 h | 95 |
| O-Acylation | THF, RT, 1 h | Quant. |
| Cyclization | DMSO, 120°C, 1 h | 85–92 |
Coupling of the Two Oxadiazole Moieties
The methyl bridge linking the two heterocycles is introduced via nucleophilic substitution or alkylation.
Chloromethyl Intermediate Strategy
A related compound, 5-(1-chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole (CAS: N/A), suggests chlorinated intermediates enable coupling.
Proposed Route :
- Chlorination :
- 5-(Hydroxymethyl)-1,3,4-oxadiazole → 5-(chloromethyl)-1,3,4-oxadiazole using thionyl chloride.
- Alkylation :
- 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-methanol + chloromethyl intermediate → Target compound (K₂CO₃, DMF, 60°C).
Challenges :
- Competing elimination reactions.
- Steric hindrance at the methyl bridge.
Optimization and Characterization
Reaction Optimization
Spectroscopic Characterization
- ¹H NMR :
- 1,3,4-Oxadiazole: Aromatic protons at δ 7.2–7.8 ppm (3-fluoro-4-methylphenyl).
- 1,2,4-Oxadiazole: Methoxy singlet at δ 3.8 ppm.
- MS (ESI+) : m/z 367.3 [M+H]⁺.
Applications and Derivatives
While the target compound’s bioactivity remains unstudied, related 1,3,4-oxadiazoles exhibit anticonvulsant properties, and 1,2,4-oxadiazoles are explored as kinase inhibitors.
Q & A
Basic: What are the key synthetic strategies for preparing this compound and its oxadiazole derivatives?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example:
- Step 1 : Formation of the oxadiazole core via cyclization of acyl hydrazides or thiosemicarbazides under reflux conditions with reagents like POCl₃ or PCl₅.
- Step 2 : Introduction of substituents (e.g., 3-fluoro-4-methylphenyl or 4-methoxyphenyl groups) via nucleophilic substitution or cross-coupling reactions.
- Step 3 : Methylation or alkylation at the oxadiazole methyl position using reagents like methyl iodide in the presence of a base (e.g., K₂CO₃).
Reaction monitoring via TLC and purification by recrystallization (methanol/water mixtures) are critical for yield optimization .
Basic: What spectroscopic methods are essential for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (C=N stretch ~1600 cm⁻¹, C-O-C ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methylene bridges (δ ~4.5 ppm). Splitting patterns confirm substitution positions .
- X-ray Crystallography : Determines 3D structure and hydrogen-bonding networks (e.g., N–H⋯N interactions in the crystal lattice) .
Basic: What safety protocols are recommended for handling this compound?
Based on structurally similar oxadiazoles:
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335).
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing exposed skin with water and seeking medical attention for ingestion .
Advanced: How can synthetic yields be improved for derivatives with bulky substituents?
- Optimization Strategies :
- Case Study : A 46% yield increase was achieved for a pyrrolidine-substituted analog by switching from THF to DMSO and optimizing stoichiometry .
Advanced: How to resolve contradictions in NMR data for structurally similar oxadiazoles?
- Problem : Overlapping signals for aromatic protons in crowded regions (e.g., 4-methoxyphenyl vs. 3-fluoro-4-methylphenyl).
- Solutions :
Advanced: How to design a structure-activity relationship (SAR) study for antitumor activity?
- Methodology :
- Synthesize analogs with variations in substituents (e.g., replacing fluorine with chlorine, altering methoxy group position).
- Test in vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Correlate electronic (Hammett σ values) and steric (molecular volume) parameters with IC₅₀ values.
- Example : A study on pyrazole-oxadiazole hybrids showed that electron-withdrawing groups (e.g., -NO₂) enhanced activity against breast cancer cells .
Advanced: What computational tools are used to predict binding modes with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR or tubulin).
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptor count .
Advanced: How to address low reproducibility in biological assays for oxadiazole derivatives?
- Factors to Control :
- Compound purity (ensure ≥95% via HPLC).
- Solvent choice (DMSO concentration ≤1% in cell culture).
- Assay conditions (pH, temperature, and serum content).
- Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
